3-Hydroxypyridine

説明

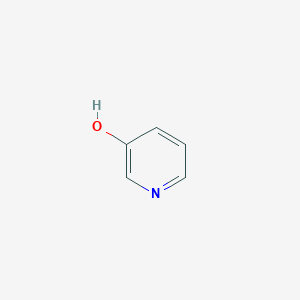

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNBEZIAWKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52536-09-1 (hydrochloride salt) | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1051563 | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-00-2 | |

| Record name | 3-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyridine

Classical Synthesis Routes for 3-Hydroxypyridine

Classical synthetic routes to this compound have been established through various chemical transformations of substituted pyridine (B92270) precursors. These methods, while foundational, often require harsh reaction conditions.

Synthesis from Aminopyridines via Diazotization

The conversion of 3-aminopyridine (B143674) to this compound can be achieved through a diazotization reaction followed by hydrolysis. This process involves the transformation of the amino group into a diazonium salt, which is subsequently displaced by a hydroxyl group upon heating in an aqueous acidic solution. The reaction proceeds by treating 3-aminopyridine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid. The resulting diazonium salt is unstable and readily undergoes hydrolysis to yield this compound. While this method is a staple in aromatic chemistry, the synthesis of this compound via this route can present challenges due to the potential for side reactions and the difficulty in isolating the product in high purity google.com.

Synthesis from Halopyridines via Action of Caustic Alkali

This compound can be synthesized from 3-halopyridines, such as 3-chloropyridine, through nucleophilic aromatic substitution with a strong base. This reaction typically requires high temperatures and pressures to proceed efficiently. For instance, the reaction of 3-chloropyridine with a basic hydroxide like sodium hydroxide in a solvent such as propylene glycol at elevated temperatures leads to the formation of this compound google.com. One patented method describes heating 3-chloropyridine with sodium hydroxide in propylene glycol to 130°C, followed by distillation and purification steps to yield the final product with a molar yield of 85% nih.gov. However, it is noted that the direct reaction of 3-chloropyridine with potassium hydroxide can be violently exothermic and requires very high temperatures (around 175°C), posing operational challenges google.com.

Synthesis via Fusion of Pyridine-3-sulfonic Acid Derivatives with Alkali

A well-established industrial method for the preparation of this compound involves the alkali fusion of pyridine-3-sulfonic acid. This process entails heating the sulfonic acid derivative with a molten alkali, typically a mixture of sodium and potassium hydroxides, at high temperatures. The sulfonate group is displaced by a hydroxyl group under these harsh conditions. One patented process describes the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure (2 to 10 atmospheres) google.com. This method is considered an improvement over the high-temperature fusion of the mixed sodium and potassium salts of 3-pyridinesulfonic acid, which often leads to inconsistent yields google.com. Another variation involves the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide, though this can be complicated by frothing due to the liberation of ammonia google.com.

Hydrolysis of 3-Alkoxypyridines

The hydrolysis of 3-alkoxypyridines, such as 3-methoxypyridine, to this compound represents another synthetic pathway. This transformation is typically achieved by cleaving the ether linkage under acidic conditions. While this method is conceptually straightforward, specific and detailed experimental procedures with high yields are not extensively documented in readily available literature, suggesting it may be a less common preparative route compared to other classical methods. The reaction would likely involve heating the 3-alkoxypyridine with a strong acid like hydrobromic or hydriodic acid.

Direct Hydroxylation of Pyridine

The direct hydroxylation of the pyridine ring at the C3 position is a challenging transformation due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack. Classical methods for direct hydroxylation are not as common or efficient as the multi-step syntheses starting from pre-functionalized pyridines. Most successful approaches for direct hydroxylation are contemporary methods. However, some classical approaches have been explored, such as the reaction of pyridine with oxidizing agents under harsh conditions, though these often suffer from low yields and lack of regioselectivity. A more modern approach to direct hydroxylation is detailed in the contemporary synthesis section.

Contemporary and Advanced Synthesis of this compound and Derivatives

Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more efficient, selective, and milder routes to this compound and its derivatives. These advanced methodologies often employ photochemical techniques or novel catalytic systems.

A significant advancement in the synthesis of 3-hydroxypyridines is the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation provides a formal C3 selective hydroxylation of pyridines nih.govnih.govacs.org. The reaction is initiated by the irradiation of a pyridine N-oxide, which leads to the formation of an oxaziridine intermediate. This intermediate then undergoes rearrangement to afford the C3-hydroxylated pyridine nih.gov. The process is noted for its operational simplicity and compatibility with a diverse range of functional groups, making it suitable for the late-stage functionalization of complex molecules nih.govnih.govacs.org. Optimal conditions for this reaction have been identified, involving the use of a fluorinated alcohol like (F3C)3COH as a solvent and acetic acid as a rearrangement promoter, with irradiation at 254 nm nih.gov.

Another innovative approach is the de novo synthesis of polysubstituted 3-hydroxypyridines. One such method involves a palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids mdpi.comproquest.comresearchgate.net. The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, followed by the elimination of p-toluenesulfinic acid to yield the polysubstituted this compound mdpi.comproquest.comresearchgate.net. This strategy allows for the regioselective construction of the this compound core from acyclic precursors, offering a high degree of flexibility in introducing various substituents mdpi.comproquest.comresearchgate.net.

Chemoenzymatic Methodologies for this compound Derivatives

Chemoenzymatic approaches, which integrate chemical and enzymatic steps, offer significant advantages in the synthesis of this compound derivatives, providing high selectivity and milder reaction conditions compared to purely chemical methods. Lipases, in particular, have been extensively utilized for the acylation and transesterification of this compound precursors, demonstrating excellent catalytic activity and enabling the synthesis of a variety of ester derivatives.

A notable application of this methodology is in the preparation of pyridinyloxyalkanol derivatives. The synthesis begins with a chemical step, typically a modified Williamson ether synthesis, to produce pyridinyloxyalkanols. This is followed by an enzyme-catalyzed acylation step. In studies optimizing the lipase-catalyzed acetylation of 12-(pyridin-3-yloxy)-dodecan-1-ol, several commercial lipases were evaluated. Candida antarctica lipase B (CAL B) was identified as the most effective catalyst, achieving complete conversion in just one hour at 30°C using ethyl acetate as both the acylating agent and solvent. google.com Other lipases, including those from Candida rugosa (CRL), Rizhomucor miehei (Lipozyme), and Carica papaya (CPL), also showed activity but required longer reaction times. google.com The yields for these enzymatic acylations are generally high, often exceeding 90%, with efficiency increasing with the length of the alkyl chain. google.com

Beyond lipases, other enzymes play a role in the transformation of this compound derivatives. For instance, transaminases are involved in the general base catalysis of the transamination of this compound-4-aldehyde with alanine. patsnap.com Furthermore, the microbial degradation of this compound involves enzymatic hydroxylation. In the bacterium Ensifer adhaerens HP1, a four-component this compound dehydrogenase catalyzes the initial hydroxylation of this compound to form 2,5-dihydroxypyridine (B106003), a key step in its catabolism. rsc.org Similarly, flavin-dependent monooxygenases, such as 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB), catalyze the β-hydroxylation of substituted pyridines, leading to ring cleavage. google.comchemicalbook.com These enzymatic reactions highlight the diverse biocatalytic tools available for modifying the this compound scaffold.

| Enzyme | Temperature (°C) | Enzyme/Substrate Ratio | Substrate Concentration (M) | Time for Total Conversion (h) |

|---|---|---|---|---|

| CAL B | 30 | 10 | 0.04 | 1 |

| Lipozyme | 30 | 10 | 0.04 | 24 |

| CRL | 30 | 10 | 0.04 | 72 |

| CPL | 30 | 10 | 0.04 | 144 |

Carbenoid-Mediated N-O Bond Insertion in this compound Synthesis

A highly efficient and rapid method for the synthesis of the this compound core involves a carbenoid-mediated intramolecular N-O bond insertion. rsc.org This strategy provides a direct route to variously substituted 3-hydroxypyridines under mild conditions, typically completing within minutes. rsc.org

The reaction utilizes δ-diazo oxime ethers as precursors, which upon treatment with a dirhodium complex, generate a rhodium carbenoid intermediate. The catalyst of choice is often dirhodium(II) tetrakis(N-trifluoroacetylacetamido)camphorate, Rh₂(tfacam)₄, which effectively promotes the desired transformation with low catalyst loading (as low as 1 mol%). rsc.org The reaction proceeds rapidly, often reaching completion in 5 to 10 minutes at room temperature in solvents like dichloromethane (CH₂Cl₂). rsc.org

The proposed mechanism commences with the formation of the dirhodium carbenoid from the δ-diazo oxime ether, accompanied by the expulsion of dinitrogen gas. This is followed by the key step: an intramolecular insertion of the carbenoid into the N-O bond of the oxime ether. This insertion forms a cyclic intermediate which then undergoes elimination to aromatize into the stable this compound ring. rsc.org For substrates where the R³ group is an ester, ketone, or phosphonate, methanol is eliminated to yield the final product. However, if R³ is a sulfonyl group, the sulfonyl group itself is eliminated, leading to the formation of a 2-methoxy-3-hydroxypyridine derivative. rsc.org

This methodology exhibits broad functional group tolerance, accommodating various substituents on the precursor molecule. The efficiency and mildness of the conditions make it a valuable tool for accessing complex this compound scaffolds. rsc.org

| Substrate (R¹, R², R³) | Product | Yield (%) |

|---|---|---|

| R¹=H, R²=H, R³=CO₂Me | 2-Methyl-5-hydroxy-4-(methoxycarbonyl)pyridine | 85 |

| R¹=Me, R²=H, R³=CO₂Me | 2,6-Dimethyl-5-hydroxy-4-(methoxycarbonyl)pyridine | 95 |

| R¹=Ph, R²=H, R³=CO₂Me | 6-Methyl-2-phenyl-5-hydroxy-4-(methoxycarbonyl)pyridine | 88 |

| R¹=H, R²=Ph, R³=CO₂Me | 2-Methyl-6-phenyl-5-hydroxy-4-(methoxycarbonyl)pyridine | 87 |

| R¹=H, R²=H, R³=P(O)(OEt)₂ | 4-(Diethoxyphosphoryl)-5-hydroxy-2-methylpyridine | 86 |

| R¹=H, R²=H, R³=SO₂Ph | 5-Hydroxy-2-methoxy-6-methylpyridine | 78 |

Hetero-Diels–Alder Reactions for Polysubstituted 3-Hydroxypyridines

The hetero-Diels–Alder (HDA) reaction provides a powerful and convergent strategy for the single-step synthesis of polysubstituted this compound scaffolds. This cycloaddition approach typically involves the reaction of an azadiene with a dienophile, leading to a bicyclic intermediate that aromatizes to the desired pyridine ring.

One of the most established variations is the Kondrat'eva HDA reaction, which employs 5-alkoxyoxazoles as the azadiene component and electron-deficient olefins as dienophiles. rsc.org While historically limited by harsh reaction conditions, modern adaptations have significantly improved the scope and practicality of this method. The use of Lewis acids, such as Neodymium(III) triflate (Nd(OTf)₃), has been shown to effectively catalyze the reaction at room temperature under neat conditions. rsc.org This catalyzed reaction proceeds by forming an unstable bicyclic cycloadduct, which subsequently eliminates an alcohol molecule to yield the substituted this compound. rsc.org The mild conditions enabled by Nd(OTf)₃ catalysis allow for good functional group tolerance, accommodating various alkyl and functionalized substituents on the oxazole (B20620) ring. rsc.org

Another green chemistry-oriented approach involves a thermally controlled, metal-free decarboxylative HDA reaction between 5-alkoxyoxazoles and acrylic acid. patsnap.com This method provides a direct route to valuable 2,6-difunctionalized 3-hydroxypyridines and is compatible with a wide range of functional groups, including ketones, amides, and esters. patsnap.com

A different HDA strategy utilizes silylated enol oximes as 1-azadiene precursors, which react with alkynes to furnish 2,5,6-trisubstituted 3-hydroxypyridines in high yields. google.comgoogle.com This methodology has proven particularly useful in the synthesis of complex natural products, such as the core structure of the potent antibiotic nosiheptide. google.comgoogle.com The reaction exhibits exceptional regioselectivity, especially with monosubstituted alkynyl ketones. google.com

| Azadiene Precursor | Dienophile/Reaction Partner | Conditions | Product Type | Yield Range (%) |

|---|---|---|---|---|

| 5-Ethoxyoxazoles | Dimethylmaleate | Nd(OTf)₃ (40 mol%), neat, rt, 24h | Polysubstituted 3-hydroxypyridines | 70-85 |

| 5-Ethoxyoxazoles | Methyl acrylate | Nd(OTf)₃ (40 mol%), neat, rt, 24h | Polysubstituted 3-hydroxypyridines | 74-85 |

| 5-Alkoxyoxazoles | Acrylic acid | Thermal, metal-free, microwave | 2,6-Difunctionalized 3-hydroxypyridines | 40-70 |

| Silylated enol oximes | Alkynes | Thermal | 2,5,6-Trisubstituted 3-hydroxypyridines | High |

Novel Reduction of this compound for Enantioselective Synthesis

The reduction of the this compound ring system provides access to valuable chiral piperidine structures, which are prevalent in natural products and pharmaceuticals. A novel reduction method has been developed that not only reduces the pyridine ring but also installs functionality conducive to subsequent enantioselective transformations. rsc.orgrsc.org

This method involves the treatment of this compound with sodium borohydride (NaBH₄) in an acetic acid medium, crucially in the presence of benzyl (B1604629) chloroformate (CbzCl). rsc.org This one-pot procedure effects a 1,2-reduction of the pyridine ring and concomitant N-protection. The product of this reaction is not the fully saturated piperidine, but rather the versatile intermediate, 1-benzyloxycarbonyl-5-hydroxy-1,2,3,4-tetrahydropyridine (also named 1-benzyloxycarbonyl-5-hydroxy-2-piperideine). rsc.orgrsc.org

The significance of this intermediate lies in its utility for enantioselective synthesis. The racemic allylic alcohol product can be resolved through a lipase-mediated kinetic resolution. This chemoenzymatic step allows for the separation of enantiomers, paving the way for the synthesis of optically pure piperidine alkaloids. For example, this strategy has been successfully applied to the enantioselective synthesis of (+)-pseudoconhydrine and its N-methyl derivative, (+)-N-methylpseudoconhydrine. rsc.orgrsc.org The resolved, enantiomerically enriched tetrahydropyridine intermediate is carried through a series of subsequent chemical transformations to yield the final, optically active natural products. rsc.org This approach elegantly combines a novel reduction technique with biocatalysis to achieve stereocontrol, highlighting an efficient pathway from simple achiral this compound to complex chiral molecules.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several green approaches for the synthesis of this compound and its derivatives have been developed. These methods focus on the use of renewable feedstocks, environmentally benign solvents and catalysts, and the improvement of atom economy through one-pot or multicomponent reactions. google.com

A significant advancement is the synthesis of this compound from furfural, a platform chemical derived from lignocellulosic biomass. rsc.orgrsc.org This strategy circumvents the reliance on fossil fuel-based starting materials. One patented method describes a one-pot reaction of furfural with an ammonia source using a non-precious, skeleton-type iron-based catalyst. rsc.org This process is conducted in deionized water, a green solvent, under mild temperature conditions (100-140°C), avoiding the use of corrosive strong bases or toxic heavy metal catalysts like mercury, which were employed in older, less environmentally friendly methods such as the pyridine sulfonation-alkali fusion process. rsc.org Another approach starting from furfurylamine (derived from furfural) uses hydrogen peroxide as a relatively clean oxidant. google.com

The principles of green chemistry are also embodied in chemoenzymatic methods, as discussed in section 2.2.1. The use of enzymes like lipases operates under mild conditions and in aqueous or benign organic solvents, reducing energy consumption and waste generation.

Furthermore, solvent-free synthesis represents another key green strategy. While demonstrated for the synthesis of 2-hydroxypyridine (B17775) derivatives, the concept of performing multicomponent reactions under solvent-free conditions by simply heating the reagents is a powerful tool for minimizing solvent waste. google.com Such multicomponent reactions (MCRs) inherently improve atom economy by combining three or more reactants in a single step to form the product, incorporating most of the atoms from the starting materials. google.com These approaches collectively represent a shift towards more sustainable and environmentally responsible production of this compound and related compounds.

| Green Chemistry Principle | Application in this compound Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Using furfural to produce this compound. rsc.orgrsc.org |

| Benign Solvents | Replacement of hazardous organic solvents with water. | Reaction of furfural and ammonia source in deionized water. rsc.org |

| Catalysis | Use of non-precious metal catalysts or biocatalysts. | Employing iron-based catalysts instead of mercury; using lipases for esterifications. rsc.org |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials. | Multicomponent reactions for pyridine synthesis. google.com |

| Safer Reagents | Using less hazardous chemical reagents. | Employing H₂O₂ as an oxidant. google.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Solvent-free reactions; enzymatic reactions at mild temperatures. google.com |

Reactivity and Reaction Mechanisms of this compound

Electrophilic Substitution Reactions and Regioselectivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. This deactivation makes reactions such as nitration, halogenation, and sulfonation more difficult, often requiring harsher conditions. quora.comyoutube.com For pyridine itself, electrophilic attack preferentially occurs at the 3-position. This is because the cationic intermediates (sigma complexes) formed from attack at the 2- and 4-positions have resonance structures that place a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. The intermediate from attack at the 3-position avoids this destabilizing arrangement. quora.comstudy.com

In this compound, the regioselectivity is influenced by two competing factors: the deactivating, meta-directing nature of the ring nitrogen, and the activating, ortho-, para-directing nature of the hydroxyl group. The outcome of electrophilic substitution depends significantly on the reaction conditions, particularly the acidity of the medium.

Nitration: In strongly acidic conditions, such as those used for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated. The resulting pyridinium (B92312) ion is even more strongly deactivated towards electrophilic attack. Kinetic studies have shown that this compound undergoes nitration as its conjugate acid. rsc.org The powerful activating effect of the hydroxyl group, combined with the deactivation of the protonated ring, directs the incoming electrophile (NO₂⁺) to the 2-position. rsc.org This leads to the formation of 3-hydroxy-2-nitropyridine. google.compatsnap.comgoogle.com Various nitrating systems have been employed, including potassium nitrate (KNO₃) in the presence of concentrated sulfuric acid or acetic anhydride. google.comchemicalbook.com

Halogenation and Sulfonation: Direct electrophilic halogenation and sulfonation of the this compound ring are challenging. The general difficulty of halogenating the electron-deficient pyridine ring often necessitates harsh conditions or alternative strategies. nih.govchemrxiv.org Similarly, sulfonation of pyridine requires high temperatures and fuming sulfuric acid, typically yielding the pyridine-3-sulfonic acid. google.com For this compound, reaction with sulfating agents can also lead to the formation of this compound sulfate (B86663), where substitution occurs on the oxygen atom rather than the carbon framework of the ring. nih.gov

The regioselectivity of electrophilic substitution on this compound is thus a complex interplay between the inherent electronic properties of the heterocyclic ring and the powerful directing effect of the hydroxyl substituent, modulated by the reaction conditions.

Bromination Kinetics and Mechanisms of 3-Hydroxypyridines

The bromination of this compound is an example of electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The reaction is sensitive to the pH of the medium, which influences the nature of the active species.

A patented procedure for the preparation of 2-bromo-3-hydroxypyridine involves the dropwise addition of bromine to a cooled aqueous solution of this compound in sodium hydroxide. google.com The temperature is maintained between 10-15 °C, and after stirring at room temperature, the pH is adjusted to 7 to isolate the product. google.com This method suggests that the reaction proceeds efficiently under basic conditions, likely through the more reactive phenoxide-like anion.

Table 1: Bromination of this compound

| Reactants | Reagents | Conditions | Product | Yield |

|---|

Condensation Reactions with Formaldehyde (B43269)

The reaction of this compound with formaldehyde can proceed through different pathways depending on the reaction conditions and the presence of other reagents, notably amines, leading to aminomethylation products via the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, this compound), formaldehyde, and a primary or secondary amine. nih.govnih.govyoutube.com

A specific application of this is the hydroxymethylation of 3-hydroxy-6-methylpyridine at the 2-position. This reaction is carried out by heating a mixture of the substituted this compound, formaldehyde, and a tertiary amine, such as triethylamine, at a temperature between 50 and 100°C. dur.ac.uk The tertiary amine acts as a catalyst in this process. dur.ac.uk

Table 2: Hydroxymethylation of a Substituted this compound

| Substrate | Reagents | Conditions | Product |

|---|

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification and etherification, which are common strategies for protecting this functional group or for modifying the compound's properties.

Esterification: The hydroxyl group can be converted to an ester. For instance, it can be transformed into a triflate, which is an excellent leaving group in cross-coupling reactions. This derivatization allows for the subsequent introduction of various substituents at the 3-position of the pyridine ring.

Etherification: The synthesis of 3-alkoxypyridines from this compound is typically achieved through a Williamson-type ether synthesis. libretexts.orgsci-hub.se This involves the deprotonation of the hydroxyl group with a base to form the corresponding alkoxide, followed by nucleophilic attack on an alkyl halide. A study describes the synthesis of 3-ethoxypyridine by treating the potassium salt of this compound with ethyl bromide. For the synthesis of the methyl ether, the sodium salt is first formed using sodium methoxide, and after removal of methanol, iodomethane is added in dimethylsulfoxide. dur.ac.uk Diazomethane has also been reported to convert this compound to its methyl ether. dur.ac.uk

Table 3: Etherification of this compound

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Ethyl bromide | Potassium salt | Not specified | 3-Ethoxypyridine |

| Iodomethane | Sodium methoxide | Dimethylsulfoxide | 3-Methoxypyridine |

Oxidation Reactions Involving this compound

The oxidation of this compound and its derivatives can lead to various products depending on the oxidant and the reaction conditions. The pyridine ring is generally resistant to oxidation, but the hydroxyl group can influence the reaction's course.

While the direct oxidation of the this compound ring is not extensively detailed, the oxidation of side chains on substituted 3-hydroxypyridines has been reported. For example, the vapor-phase oxidation of 3-hydroxy-4-pyridinemethanol over a V-Mo-O catalyst yields 3-hydroxyisonicotinaldehyde (this compound-4-carboxaldehyde). cdnsciencepub.com The oxidation of hydroxylamines to nitrones can be achieved using manganese dioxide (MnO2) as a mild and efficient reagent. researchgate.net Stronger oxidizing agents like chromic acid (H2CrO4), often generated in situ, are known to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. libretexts.orgchadsprep.com Pyridinium chlorochromate (PCC) is a milder alternative that typically oxidizes primary alcohols to aldehydes. google.comnih.gov The application of these stronger oxidants directly to this compound would likely lead to complex product mixtures or degradation, though specific studies are scarce.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Substitution at the 3-position is significantly less favorable.

However, nucleophilic substitution can be a viable route to this compound from a precursor with a good leaving group at the 3-position. A patented method describes the preparation of this compound by dissolving 3-chloropyridine in a solvent and heating it to 130-140 °C while adding a basic hydroxide. beilstein-journals.orgchemicalbook.com This reaction proceeds via a nucleophilic substitution of the chloride by a hydroxide ion.

Furthermore, studies on the reactions of 3-halopyridines with various nucleophiles, such as sulfur, oxygen, and carbon nucleophiles, have been conducted, often under microwave irradiation to accelerate the reaction. chemtube3d.com These reactions demonstrate that nucleophilic substitution at the 3-position of the pyridine ring is feasible, particularly with a suitable leaving group and reaction conditions.

Cycloaddition Reactions of this compound

This compound can exist in equilibrium with its zwitterionic form, 3-oxidopyridinium betaine. This betaine is a versatile 1,3-dipole and can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic nitrogen-containing compounds.

These 3-oxidopyridinium betaines can undergo [3+2], [5+2], [5+4], and [7+2] cycloaddition reactions with a variety of dipolarophiles and dienophiles. beilstein-journals.orggoogle.com The specific mode of cycloaddition is influenced by the substituents on the pyridinium ring and the nature of the reaction partner.

[3+2] Cycloaddition: This is a common reaction mode with alkenes and alkynes, leading to the formation of five-membered rings fused to the pyridine core.

[5+2] Cycloaddition: Reactions with electron-deficient alkenes can proceed via a (5+2) cycloaddition pathway.

[5+4] and [5+6] Cycloadditions: With dienes and fulvenes, (5+4) and (5+6) cycloadditions have been observed.

[7+2] Cycloaddition: Ketenes can react with 3-oxidopyridiniums in a [7+2] cycloaddition. beilstein-journals.org

The reactivity and selectivity of these cycloaddition reactions can be fine-tuned by altering the N-substituent on the pyridinium ylide.

Table 4: Cycloaddition Reactions of 3-Oxidopyridinium Betaines

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [3+2] | Alkenes, Alkynes | Fused five-membered ring systems |

| [5+2] | Electron-deficient alkenes | Fused seven-membered ring systems |

| [5+4] | Dienes | Fused nine-membered ring systems |

Derivatization Strategies for Functionalized 3-Hydroxypyridines

The functionalization of 3-hydroxypyridines is a key strategy for the synthesis of a wide array of biologically active molecules and functional materials. Derivatization can occur at the hydroxyl group, the nitrogen atom, or the carbon atoms of the pyridine ring.

Derivatization of the Hydroxyl Group: As discussed in section 2.3.3, the hydroxyl group can be readily converted into esters and ethers. This not only serves as a protecting group strategy but also allows for the modulation of the molecule's physicochemical properties. The conversion to a triflate is particularly useful as it enables subsequent cross-coupling reactions to introduce carbon, nitrogen, oxygen, and sulfur substituents at the 3-position.

Derivatization of the Ring Carbons:

Electrophilic Substitution: As seen with bromination (section 2.3.1.1), the hydroxyl group activates the ring towards electrophilic attack, primarily at the 2-, 4-, and 6-positions.

Condensation Reactions: As detailed in section 2.3.2, reactions with formaldehyde and amines lead to the introduction of aminomethyl groups.

Metalation: Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position by a strong base, can be a powerful tool for introducing functionality at specific positions of the pyridine ring.

Derivatization involving the Nitrogen Atom: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts. This modification significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.

These diverse derivatization strategies underscore the importance of this compound as a versatile building block in organic synthesis, providing access to a wide range of functionalized pyridine derivatives.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs can be achieved through various methodologies, including de novo synthesis from acyclic precursors and reactions involving heterocyclic starting materials. One efficient approach involves a Pd(0)-catalyzed "anti-Wacker"-type cyclization. mdpi.commdpi.com This method utilizes amino acids, propargyl alcohols, and arylboronic acids to construct the polysubstituted pyridine ring. mdpi.com The key steps involve the anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes, followed by oxidation of the resulting tetrahydropyridine intermediate and subsequent elimination of p-toluenesulfinic acid to yield the desired this compound. mdpi.com

Another versatile method is the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles. rsc.org This single-step process, often catalyzed by a Lewis acid such as Nd(OTf)₃ at room temperature, provides a straightforward route to polysubstituted this compound scaffolds with good functional group tolerance. rsc.org

A different strategy starts from 2-acylfurans, which react with nitrogen-containing compounds like aqueous or alcoholic ammonia at elevated temperatures (130-300 °C) and pressures. google.com This method has been shown to produce derivatives such as 2-ethyl-3-hydroxypyridine and 2-ethyl-6-methyl-3-hydroxypyridine in high yields. google.com

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids | Pd(0) catalyst, Oxidation (e.g., Dess–Martin periodinane), Base (e.g., DBU) | Polysubstituted 3-hydroxypyridines | Varies | mdpi.com |

| 5-Ethoxyoxazoles, Dienophiles | Nd(OTf)₃, Room temperature | Polysubstituted 3-hydroxypyridines | Good | rsc.org |

| 2-Propionyloxyfuran | 25% aqueous ammonia, L-(+)-arginine, 150°C, 1.5-3.5 MPa | 2-Ethyl-3-hydroxypyridine | 83.1% | google.com |

| 5-Methyl-2-propionylfuran | Aqueous isopropanol, Ammonia, 180°C, 3.5-4.0 MPa | 2-Ethyl-6-methyl-3-hydroxypyridine | 87.1% | google.com |

Formation of Hydroxyalkyl and Acyloxyalkyl Derivatives

The hydroxyl group of this compound and its derivatives can be functionalized to form hydroxyalkyl and acyloxyalkyl derivatives. For instance, 3-(hydroxymethyl)pyridine can react with O-terpenyl aryldithiophosphonic acids under mild conditions (20°C for 1-2 hours) in ethanol. dergipark.org.tr This reaction proceeds via protonation of the pyridine nitrogen atom by the dithiophosphonic acid to form 3-(hydroxymethyl)pyridinium dithiophosphonates, a type of hydroxyalkyl derivative, in high yields (85-96%). dergipark.org.tr

The synthesis of acyloxyalkyl derivatives often involves the reaction of a pyridine N-oxide with an acid anhydride. For example, in an improved synthesis of a vitamin B6 analog, 3-acetoxy-4-acetoxymethylpyridine (a bis-acyloxy derivative) is formed as part of a mixture when 3-hydroxy-4-hydroxymethyl-2-methylpyridine N-oxide is treated with acetic anhydride. acs.org This mixture of acetates can then be used in subsequent steps without separation. acs.org

| Starting Material | Reagents | Product Type | Example Product | Reference |

| 3-(Hydroxymethyl)pyridine | O-terpenyl aryldithiophosphonic acids | Hydroxyalkyl derivative | 3-(Hydroxymethyl)pyridinium dithiophosphonates | dergipark.org.tr |

| 3-Hydroxy-4-hydroxymethyl-2-methylpyridine N-oxide | Acetic anhydride (Ac₂O) | Acyloxyalkyl derivative | 3-Acetoxy-4-acetoxymethyl-2-methylpyridine | acs.org |

Introduction of Halogen Substituents (e.g., 2-Iodo-3-hydroxypyridine)

Halogen substituents can be introduced onto the this compound ring through electrophilic halogenation. A straightforward and high-yielding synthesis of 2-iodo-3-hydroxypyridine uses this compound as the starting material. chemicalbook.com The reaction is carried out by treating an aqueous solution of this compound with iodine (I₂) in the presence of sodium carbonate (Na₂CO₃). chemicalbook.com The mixture is stirred at room temperature, and upon completion, the pH is adjusted to 4 with hydrochloric acid to precipitate the product. chemicalbook.com This method provides 2-iodo-3-hydroxypyridine as a white powder in high yield. chemicalbook.com This iodo-derivative serves as a versatile building block for further functionalization in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Synthesis of 2-Iodo-3-hydroxypyridine chemicalbook.com

Starting Material : this compound

Reagents : Iodine (I₂), Sodium Carbonate (Na₂CO₃), Water (H₂O), Hydrochloric Acid (HCl)

Procedure :

Dissolve this compound in water.

Add sodium carbonate and then iodine sequentially.

Stir the reaction mixture at room temperature for 2 hours.

Adjust the pH to 4 with 1 M HCl solution to precipitate the product.

Collect the precipitate by filtration, wash with cold water, and dry.

Yield : 92%

Product Appearance : White powder

Melting Point : 189-190 °C

Synthesis of this compound-4-one Derivatives

This compound-4-one (3,4-HPO) derivatives are a significant class of compounds, often synthesized for their metal-chelating properties. nih.gov A common synthetic strategy involves the reaction of 3-hydroxypyran-4-ones, such as maltol or kojic acid, with primary amines. nih.govresearchgate.net The synthesis typically involves a three-step process:

Protection of the hydroxyl group of the starting pyranone, often through benzylation. researchgate.net

Reaction of the protected pyranone with a suitable primary amine to form the corresponding benzylated pyridinone. researchgate.net

Removal of the benzyl protecting group by catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one product. researchgate.net

This methodology allows for the introduction of various substituents on the pyridine nitrogen, creating a library of derivatives. researchgate.net More complex derivatives, such as those bearing benzyl hydrazide substitutions, have also been synthesized to explore their biological activities. rsc.orgnih.gov These syntheses often involve multi-step pathways to build the desired side-chain before its attachment to the pyridinone core. nih.gov

| Starting Material | Key Steps | Intermediate | Final Product | Reference |

| Maltol / Ethyl Maltol | 1. Benzylation of hydroxyl group. 2. Reaction with primary amines. 3. Catalytic hydrogenation. | Benzylated pyridinone | 1-Substituted-3-hydroxypyridin-4-one | researchgate.net |

| Kojic Acid | Conversion to hydrophilic derivatives. | Not specified | 3-Hydroxy-6-hydroxymethyl-1-methylpyrid-4-one | nih.gov |

| This compound-4-one scaffold | Multi-step synthesis and coupling with substituted benzohydrazides. | Not applicable | 3-Hydroxypyridin-4-one benzyl hydrazide derivatives | nih.gov |

Synthesis of this compound-2-thione Derivatives

This compound-2-thione (3HPT) derivatives are synthesized for various applications, including their use as zinc-binding groups in enzyme inhibitors. nih.govnih.gov The synthesis often starts from a corresponding 3-hydroxypyridin-2-one (B1229133) or a protected precursor. The key transformation is the thionation of the carbonyl group.

A common method involves the following steps:

Protection of the 3-hydroxyl group, for example, as a methyl ether (3-methoxypyridin-2-one). nih.gov

N-alkylation or other modifications to introduce desired substituents. nih.gov

Thionation of the C2-carbonyl group using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.gov

Deprotection of the 3-hydroxyl group, for instance, using boron tribromide (BBr₃) to cleave the methyl ether. nih.gov

This synthetic route allows for the creation of a diverse range of substituted this compound-2-thione analogs. nih.gov

| Starting Material | Reagents for Thionation | Deprotection Reagent | Product | Reference |

| O-methyl protected 3-hydroxypyridin-2-one intermediates | Lawesson's reagent | BBr₃ | 3-Hydroxypyridin-2-thione (3HPT) derivatives | nih.gov |

| O-benzyl protected 3-hydroxypyridin-2-one intermediates | P₄S₁₀ at 175°C | Catalytic hydrogenation (removes O-benzyl) | 3-Hydroxypyridin-2-thione (3HPT) derivatives | nih.gov |

Synthesis of This compound-4-carboxaldehyde (B112166) Analogs (Vitamin B6 Analogs)

This compound-4-carboxaldehyde, also known as 3-hydroxyisonicotinaldehyde, is a simple analog of pyridoxal (a form of vitamin B6). acs.orgwikipedia.org A primary and historically significant route for its synthesis is the oxidation of a precursor with a methyl or hydroxymethyl group at the 4-position of the this compound ring.

The first reported synthesis in 1958 involved the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide (MnO₂). wikipedia.org An improved synthesis was later developed starting from 3-hydroxy-4-hydroxymethyl-2-methylpyridine N-oxide. acs.org This starting material is treated with acetic anhydride to form a mixture of acetates. This mixture is then oxidized with manganese dioxide, followed by hydrolysis, to yield the desired aldehyde. acs.org The synthesis of vitamin B6 and its analogs can also be approached through more complex multi-step processes that build the pyridine ring from acyclic precursors. google.com

| Precursor | Oxidizing Agent | Product | Reference |

| 3-Hydroxy-4-pyridinemethanol | Manganese dioxide (MnO₂) | This compound-4-carboxaldehyde | wikipedia.org |

| 3-Acetoxy-4-acetoxymethyl-2-methylpyridine (from N-oxide) | Manganese dioxide (MnO₂) | 3-Hydroxy-2-methyl-4-pyridinecarboxaldehyde | acs.org |

Synthesis of 2-Amino-3-hydroxypyridine (B21099)

Several synthetic routes are available for the preparation of 2-amino-3-hydroxypyridine. A common laboratory-scale method involves the reduction of a nitro precursor. Specifically, 2-hydroxy-3-nitropyridine is hydrogenated using a palladium on carbon (10% Pd/C) catalyst in methanol. chemicalbook.com The reaction is typically run under a hydrogen atmosphere overnight, and the product is purified by column chromatography. chemicalbook.com

Another established method is the Chichibabin reaction, which involves the direct amination of this compound using sodium amide (NaNH₂) at elevated temperatures in a solvent like xylene. This reaction introduces the amino group at the 2-position.

A distinct industrial approach starts from furfural. google.compatsnap.com This process involves:

A ring-opening reaction of furfural by introducing chlorine or bromine into an aqueous solution. google.compatsnap.com

Reaction of the resulting mixture with an ammonium sulfamate solution to produce 2-amino-3-hydroxypyridine sulfonate. google.compatsnap.com

Hydrolysis of the sulfonate intermediate under alkaline conditions to yield the final product, brown 2-amino-3-hydroxypyridine, with yields reported to be over 75%. google.compatsnap.com

| Starting Material | Key Reagents/Conditions | Product | Yield | Reference |

| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂, Methanol | 2-Amino-3-hydroxypyridine | 89% | chemicalbook.com |

| This compound | Sodium amide (NaNH₂), elevated temperature | 2-Amino-3-hydroxypyridine | 62.9% (based on recovered starting material) | |

| Furfural | 1. Cl₂ or Br₂; 2. Ammonium sulfamate; 3. Alkaline hydrolysis | 2-Amino-3-hydroxypyridine | >75% | google.compatsnap.com |

Advanced Spectroscopic and Computational Analysis of 3 Hydroxypyridine

Theoretical Studies of 3-Hydroxypyridine and its Tautomers

Theoretical studies are crucial for understanding the fundamental characteristics of this compound, including its tautomeric equilibrium, which is significantly influenced by its environment. researchgate.netrsc.org Computational models allow for the detailed examination of properties that are often difficult to isolate and measure experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and its derivatives. physchemres.org DFT methods, particularly the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-311++G**, are frequently employed to optimize molecular structures, predict vibrational frequencies, and calculate various electronic properties. mdpi.comresearchgate.netnih.govscispace.com These calculations have proven to be more accurate than conventional Hartree-Fock methods for polyatomic molecules. ijesit.com

DFT has been successfully used to study the tautomeric equilibrium between this compound (the enol form) and its zwitterionic 3-pyridone tautomer. researchgate.net Calculations have confirmed that the enol form is the sole tautomer in certain environments, and these theoretical findings align with experimental absorption spectroscopy data. researchgate.net Furthermore, DFT has been applied to analyze the antioxidant activity of this compound-4-one derivatives, where electronic and energetic descriptors are calculated to understand their scavenging mechanisms. researchgate.netnih.govscispace.com In studies of lanthanide complexes involving a 3-hydroxypyridyl group, DFT calculations have been instrumental in modeling the structural and electronic changes that occur with pH variations, providing insight into the coordination strength and the resulting changes in spectroscopic signals. nih.gov

Hartree-Fock (HF) methods, while often considered a baseline for more advanced computational techniques, have been utilized in the structural optimization of this compound derivatives. mdpi.comnih.gov In comparative studies, both DFT and HF methods have been used to investigate the molecular structures of compounds like 3-bromo-2-hydroxypyridine. mdpi.comnih.gov While DFT methods generally provide results that are in closer agreement with experimental data for properties like vibrational frequencies, HF calculations still offer valuable initial geometric parameters. ijesit.com For instance, studies on methyl-substituted 2-hydroxypyridine (B17775) have used HF, alongside other methods, to determine the minimum energy conformation. scispace.com However, it has been noted that HF can overestimate tautomeric energies when using geometric parameters that are closer to experimental measurements. chemrxiv.org The optimization of molecular structures for this compound and related compounds has been performed using both HF and DFT, often with basis sets such as 6-311++G(d,p), to provide a comprehensive understanding of their geometries. ijesit.com

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding the charge distribution and reactive sites of a molecule. For this compound and its derivatives, MEP maps are calculated to visualize the electrostatic potential on the molecule's surface. mdpi.com These maps reveal regions of positive and negative potential, which are crucial for predicting sites of electrophilic and nucleophilic attack.

In studies of 3-bromo-2-hydroxypyridine, MEP analysis performed at the B3LYP/6-311++G(d,p) level of theory shows negative potential over electronegative atoms like oxygen and nitrogen, and positive potential over hydrogen atoms. mdpi.comresearchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com The MEP analysis helps in identifying the charge density, delocalization, and sites of chemical reactivity. mdpi.com For the monomer and dimer structures of 3-bromo-2-hydroxypyridine, the MEP maps highlight how the electrostatic potential changes upon dimerization, indicating regions of electrostatic repulsion and areas where the potential is close to zero, characteristic of C-C and C-H bonds. mdpi.com Similarly, for pyridoxamine, a related vitamin B6 derivative, MEP maps reveal how the electron density is distributed across the different tautomeric and ionic forms. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. nih.govajchem-a.com

For this compound derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the ground state. nih.gov This principle has been applied in the study of various substituted this compound-4-ones, where the energy gap is used to predict their relative stability and reactivity. nih.govresearchgate.net For example, in a comparison of two such derivatives, the compound with the larger energy gap was determined to be more stable. nih.govresearchgate.net

The HOMO and LUMO energies are also used to calculate other global reactivity descriptors like chemical hardness and softness. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule can identify the electron-donating and electron-accepting sites, respectively. nih.gov For instance, in 3-bromo-2-hydroxypyridine, the HOMO is delocalized over the pyridine (B92270) ring, while the LUMO orbitals are of π* character, and the HOMO→LUMO transition implies a transfer of electron density to the entire pyridine ring and the oxygen atom. mdpi.com

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for selected this compound derivatives from various studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (gas) | -6.880 | -1.475 | 5.405 | DFT/B3LYP/6-311++G(d,p) |

| This compound-4-one derivative (6a) | -6.05 | -1.47 | 4.58 | B3LYP/6-31+G |

| This compound-4-one derivative (6b) | -6.14 | -1.47 | 4.67 | B3LYP/6-31+G |

The Electronic Localization Function (ELF) and Fukui functions are advanced computational tools used to analyze the electronic structure and reactivity of molecules. mdpi.comresearchgate.net ELF provides a method for mapping the electron localization in a molecule, revealing regions corresponding to covalent bonds, lone pairs, and atomic cores. journalijar.comjussieu.fr This topological analysis helps in understanding the nature of chemical bonding. journalijar.com

For derivatives of this compound, ELF analysis has been used to describe the electron distribution and identify reactive sites on the molecular surface. mdpi.com For example, in 3-bromo-2-hydroxypyridine, ELF analysis, along with Localized Orbital Locator (LOL), helps to characterize the electron distribution and covalent bonding. mdpi.comjournalijar.com High ELF values are observed around hydrogen atoms, indicating highly localized bonding and non-bonding electrons, while irregular localization domains describe the C-O and C-Br bonds. journalijar.com

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. mdpi.com These functions are derived from the change in electron density as the number of electrons changes. In studies of this compound derivatives, Fukui functions have been calculated to provide a quantitative measure of the reactivity of specific atoms, complementing the qualitative picture provided by MEP analysis. mdpi.comresearchgate.net

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. mdpi.comuj.edu.plresearchgate.net This technique plots the RDG against the electron density, which allows for the identification of different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. jussieu.fr

In the study of this compound derivatives, RDG analysis has been employed to describe and understand the nature of intermolecular interactions. mdpi.com For instance, in the dimer of 3-bromo-2-hydroxypyridine, RDG analysis can reveal the presence of hydrogen bonds and van der Waals interactions that stabilize the dimeric structure. mdpi.comresearchgate.net The resulting 3D visualization maps these NCIs, with different colors typically representing the strength and type of interaction. jussieu.fr This method is particularly valuable for understanding the crystal packing and supramolecular chemistry of these compounds. mdpi.com The analysis of NCIs is crucial as these weak interactions play a significant role in determining the physical and chemical properties of molecular systems. uj.edu.pl

Theoretical Calculation of Tautomeric Equilibria and Isomer Energetics

Theoretical calculations have been instrumental in elucidating the intrinsic stability of the tautomers of this compound. Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, consistently show that the neutral enol (hydroxy) form is substantially more stable than its zwitterionic keto (pyridone) counterpart in the gas phase. nih.govacs.org High-level calculations, such as those at the B3LYP/6-311+G** level, predict that the hydroxy form is more stable than the zwitterionic form by a significant margin of 43–56 kJ/mol. nih.govacs.org These findings are supported by other ab initio calculations using a 3-21G basis set, which also predict the greater stability of the hydroxypyridine isomers. rsc.org

The energy difference is a critical factor governing the equilibrium in an isolated state, free from external interactions. The computational results provide a baseline understanding of the molecule's inherent preference before considering environmental influences like solvents. acs.org The consistency across different high-level computational models lends confidence to the prediction that the hydroxy tautomer is the energetically favored species in the gas phase. acs.org

Table 1: Calculated Relative Stability of this compound Tautomers in the Gas Phase

| Tautomer Form | Computational Method | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Hydroxy (Enol) | B3LYP/6-311+G** | 0 (Reference) | acs.org |

| Zwitterion (Keto) | B3LYP/6-311+G** | +43 to +56 | nih.govacs.org |

| Hydroxy (Enol) | ab initio (3-21G) | More Stable | rsc.org |

Modeling of Solvation Effects on Tautomeric Equilibria

While the hydroxy form of this compound is dominant in the gas phase, its tautomeric equilibrium is highly sensitive to the solvent environment. nih.govmdpi.com Computational modeling has been crucial in understanding and quantifying these solvent-induced shifts. Theoretical studies utilize various solvation models, including continuum models (like SCRF and SCIPCM), discrete models involving explicit solvent molecules, and hybrid approaches that combine both. nih.govacs.org

In nonpolar and aprotic polar solvents, the neutral hydroxy form remains the more stable tautomer, although the energy difference between the tautomers is reduced compared to the gas phase. nih.gov However, a dramatic reversal of stability is predicted in aqueous media. nih.govacs.org The polar, protic nature of water preferentially stabilizes the zwitterionic keto form. nih.gov Hybrid models that incorporate both explicit water molecules and a continuum field are required to accurately capture the energetic effects of aqueous solvation. nih.gov Ab initio calculations suggest that a minimum of three water molecules are necessary to effectively solvate the polar centers of each tautomer in a networked pattern. researchgate.netpsu.edu This highlights the importance of specific hydrogen-bonding interactions in shifting the equilibrium. nih.gov

Table 2: Predicted Tautomeric Free Energy Difference (ΔG₂₉₈) in Different Media

| Medium | Dielectric Constant (ε) | Predicted ΔG₂₉₈ (kJ/mol) | Favored Form | Reference |

|---|---|---|---|---|

| Gas Phase | 1 | 47 | Hydroxy | nih.govacs.org |

| Aprotic Polar | 40 | 22 | Hydroxy | nih.govacs.org |

| Aqueous | 78.4 | -29 | Zwitterion | nih.govacs.org |

Note: Energies are for the related compound pyridoxal-5'-phosphate, illustrating the trend for the this compound class.

Computational Predictions of Lipophilicity and Drug-likeness (LogP)

Computational methods are widely used in drug discovery to predict the physicochemical properties of molecules, such as lipophilicity, which is quantified by the logarithm of the partition coefficient (LogP). mdpi.comresearchgate.net These predictions help in assessing the "drug-likeness" of a compound, as LogP influences absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net

For derivatives of this compound, Quantitative Structure-Property Relationship (QSPR) studies have been conducted to develop models that predict LogP based on theoretical molecular descriptors. researchgate.netnih.gov Methods like Partial Least Squares (PLS) regression combined with a Genetic Algorithm (GA-PLS) for variable selection can create robust predictive models. nih.govmdpi.com These models establish a mathematical relationship between LogP and descriptors representing the molecule's topology, geometry, or electronic structure. researchgate.netnih.gov Different computational approaches and software can be used to calculate LogP, such as the Ghose-Crippen method (ALogP) or the Moriguchi method (MLogP), which can sometimes lead to varying predictions. pnu.ac.ir For instance, for some derivatives, different methods have predicted the compounds to be either hydrophobic or lipophilic, underscoring the importance of method selection and validation. pnu.ac.ir

Table 3: Common Computational Approaches for LogP Prediction

| Method/Approach | Basis of Calculation | Typical Application | Reference |

|---|---|---|---|

| QSPR (e.g., GA-PLS) | Statistical correlation with molecular descriptors | Predicting LogP for a series of related compounds | researchgate.netnih.gov |

| Atom-based (e.g., ALogP) | Sum of contributions from individual atoms/fragments | Rapid screening and estimation | pnu.ac.ir |

| Property-based (e.g., MLogP) | Rule-based calculation from structural features | Drug-likeness assessment (e.g., 'Rule of 5') | researchgate.netpnu.ac.ir |

| DFT-based | Calculation using quantum chemical methods | High-accuracy prediction for specific molecules | pnu.ac.ir |

Spectroscopic Characterization Techniques Applied to this compound

NMR Spectroscopy (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure in solution and can be used to identify the dominant tautomeric form of this compound. cmst.eu Studies combining experimental ¹H NMR data with quantum chemical calculations have provided clear insights into its structure in specific solvents. cmst.eu

In a study using DMSO-d₆ as the solvent, the experimental ¹H NMR chemical shifts were compared against theoretical values calculated for both the 3-hydroxy and 3-pyridone tautomers. cmst.eucmst.eu The calculations were performed using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. cmst.eu The results showed a strong linear correlation between the experimental chemical shifts and those calculated for the 3-hydroxy tautomer. cmst.eucmst.eu Conversely, a lack of such correlation was observed for the zwitterionic 3-pyridone form. cmst.eu This provides compelling evidence that the 3-hydroxy tautomer is the predominant species in DMSO-d₆ solution. cmst.eucmst.eu

Table 4: Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (for 3-hydroxy form) | Reference |

|---|---|---|---|

| H-2 | 8.11 | 8.11 | cmst.eu |

| H-4 | 7.21 | 7.21 | cmst.eu |

| H-5 | 7.17 | 7.17 | cmst.eu |

| H-6 | 8.01 | 8.01 | cmst.eu |

| OH | 9.60 | N/A* | cmst.eu |

The chemical shift of the labile OH proton is significantly affected by hydrogen bonding with the solvent and was excluded from the correlation analysis.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is highly effective for studying the tautomeric equilibrium of this compound, as the enol and keto forms possess distinct electronic structures that lead to different absorption spectra. nih.govacs.org In aqueous solution, this compound exists as a mixture of both the neutral enol form and the zwitterionic keto form. nih.gov The resulting UV-Vis spectrum is a superposition of the absorption bands corresponding to each tautomer. nih.govacs.org

By decomposing the overlapping spectral bands, the contribution of each species can be determined. nih.gov Studies have shown that in aqueous solution, the two tautomers are present in nearly equal proportions, with a reported tautomeric equilibrium constant (K_T = [keto]/[enol]) of approximately 1.1. nih.govacs.org This demonstrates that the solvent environment (water) provides sufficient stabilization for both forms to coexist in significant amounts. nih.gov

Table 5: Decomposed UV-Visible Absorption Maxima for this compound Tautomers in Aqueous Solution

| Tautomer Form | Absorption Maximum (λ_max) | Electronic Transition | Reference |

|---|---|---|---|

| Enol (Hydroxy) | ~275 nm | π → π* | nih.gov |

| Keto (Zwitterion) | ~315 nm | π → π* | nih.gov |

Fluorescence Spectroscopy and Micellar Solubilization Studies

Fluorescence and absorption spectroscopy are valuable tools for investigating how microenvironments affect the tautomeric equilibrium of this compound. researchgate.net Micellar systems, such as those formed by cyclodextrins (CDs), create hydrophobic nanocavities in aqueous solution, providing a model for biological membranes or protein interiors. researchgate.netpsu.edu

When this compound is introduced into an aqueous solution containing α-cyclodextrin or β-cyclodextrin, a noticeable shift in the tautomeric equilibrium occurs. researchgate.netrsc.org Spectroscopic analysis reveals that upon encapsulation of the this compound molecule within the hydrophobic CD cavity, the absorbance intensity of the zwitterionic (keto) tautomer decreases, while the intensity of the enol (hydroxy) tautomer's band increases. psu.edursc.org This shift indicates that the equilibrium moves in favor of the less polar enol form inside the nonpolar microenvironment provided by the cyclodextrin. researchgate.netrsc.org The effect is a direct consequence of "caging" the molecule away from the bulk water, which preferentially stabilizes the zwitterionic form. psu.edu

Table 6: Effect of Cyclodextrin Encapsulation on this compound Tautomerism

| Cyclodextrin Type | Cavity Environment | Effect on Equilibrium | Observed Spectroscopic Change | Reference |

|---|---|---|---|---|

| α-CD, β-CD | Hydrophobic | Shifts toward enol form | Decrease in zwitterion absorbance, increase in enol absorbance | researchgate.netpsu.edu |

| γ-CD | Large Cavity (less stable complex) | Slight shift toward zwitterion form | Slight increase in zwitterion absorbance | psu.edu |

| DMβ-CD | Highly Hydrophobic | Strongest shift toward enol form | Largest decrease in zwitterion absorbance | psu.edu |

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the case of this compound, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns.

The mass spectra of this compound and its isomer, 4-hydroxypyridine, are quite similar. aip.org Key ions observed in the mass spectrum of this compound include the molecular ion (M+•) at m/z 95, an ion corresponding to the loss of a hydrogen atom ([M-H]+) at m/z 94, and an ion resulting from the loss of a formyl radical ([M-CHO]+) at m/z 67. aip.org The relative intensities of these ions can sometimes be used to distinguish between the isomers. aip.org

Under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions with positive ion mode and collision-induced dissociation (CID), the protonated molecule [M+H]+ at m/z 96.0444 is the precursor ion. nih.govnih.gov The fragmentation of this ion leads to several product ions, with the most prominent peaks often being at m/z 68.0495 and m/z 78.0338. nih.govnih.gov

The fragmentation pathways of hydroxypyridine N-oxides have also been studied. conicet.gov.ar Tandem mass spectrometry (MS/MS) of the protonated this compound N-oxide reveals two main fragmentation pathways: the loss of a hydroxyl radical (•OH) to form an ion at m/z 95, and the loss of a water molecule (H2O) to form an ion at m/z 94. conicet.gov.ar The loss of the hydroxyl radical is the dominant pathway at collision energies above 13 eV. conicet.gov.ar

A summary of the major ions observed in the mass spectrometric analysis of this compound is presented in the table below.

| Ion Type | m/z (EI) | m/z (LC-MS, [M+H]+) | Fragmentation | Reference |

| Molecular Ion | 95 | 96.0444 | Intact molecule (or protonated molecule) | aip.orgnih.govnih.gov |

| [M-H]+ | 94 | - | Loss of a hydrogen atom | aip.org |

| [M-CHO]+ | 67 | - | Loss of a formyl radical | aip.org |

| Product Ion | - | 68.0495 | Fragmentation of [M+H]+ | nih.govnih.gov |

| Product Ion | - | 78.0338 | Fragmentation of [M+H]+ | nih.govnih.gov |

FTIR Spectroscopy (for derivatives)

Fourier-transform infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

For derivatives of this compound, the IR spectra will show characteristic bands corresponding to the parent ring structure as well as the appended functional groups. For instance, in 3-hydroxypyridin-4-one derivatives, characteristic bands for the hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-nitrogen (C-N) stretching vibrations are observed. nih.gov

A study on 3-hydroxypyridinium (B1257355) aryldithiophosphonates, which are salts of this compound, showed a medium broad band in the range of 3279–3632 cm⁻¹ corresponding to the O-H stretching vibrations of the 3-hydroxypyridinium cation. dergipark.org.tr In the case of 3-(hydroxymethyl)pyridinium aryldithiophosphonates, a strong broad band for the O-H stretch is observed between 3313–3329 cm⁻¹. dergipark.org.tr

The IR spectra of various substituted pyridines have been extensively analyzed. asianpubs.orgjst.go.jp The positions of the absorption bands are influenced by the nature and position of the substituents on the pyridine ring. jst.go.jp For example, a series of weak absorptions between 990 and 1220 cm⁻¹ can be characteristic of the substitution pattern. jst.go.jp

Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies of this compound and its derivatives. nih.govamazonaws.comresearchgate.net These calculated spectra are then compared with the experimental FTIR spectra to aid in the assignment of the observed vibrational modes. nih.govresearchgate.net For example, the calculated IR spectra for certain this compound-4-one derivatives have confirmed the presence of aromatic and aliphatic C-H, C=O, C-C, C-O, C-N, and O-H groups. nih.gov

The table below summarizes some of the characteristic FTIR absorption bands for derivatives of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Hydroxyl (O-H) | Stretching | 3200 - 3650 | nih.govdergipark.org.tr |

| Carbonyl (C=O) | Stretching | ~1620 | nih.gov |

| C=C (aromatic) | Stretching | ~1580 | nih.gov |

| Carbon-Nitrogen (C-N) | Stretching | ~1230 | nih.gov |

Coordination Chemistry and Metal Complexes of 3 Hydroxypyridine

3-Hydroxypyridine as a Ligand in Coordination Compounds

This compound (3-pyOH) is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. It can coordinate as a neutral molecule through its nitrogen atom or, upon deprotonation of the hydroxyl group, as an anionic ligand through either the nitrogen or oxygen atom, or by bridging two metal centers. uni-lj.si The coordination mode is influenced by factors such as the metal ion, the solvent, and the presence of other ligands. mdpi.com

In its neutral form, this compound typically coordinates to metal ions through the nitrogen atom. mdpi.com However, it can also act as a bridging ligand, as seen in a two-dimensional copper(II) complex where neutral this compound ligands bridge copper centers through N,O-bidentate coordination. psu.edu

The deprotonated form, the pyridin-3-onato anion (3-pyO-), can act as a monodentate ligand, coordinating through either the nitrogen or oxygen atom. More commonly, it functions as a bidentate bridging ligand, linking two metal ions. rsc.org This bridging often leads to the formation of one-dimensional polymeric chains. rsc.org For example, in a copper(II) complex, the pyridin-3-onato anion acts as an N,O-bidentate bridging ligand, creating infinite one-dimensional chains. rsc.org

The versatility of this compound as a ligand is further demonstrated by its presence in various complex structures, including mononuclear, dinuclear, and polynuclear copper complexes. uni-lj.si In mononuclear and dinuclear complexes, it typically binds terminally through the nitrogen or oxygen atom. uni-lj.si In polynuclear complexes, both terminal and bridging coordination modes have been observed. uni-lj.si

Synthesis and Characterization of Transition Metal Complexes with this compound Derivatives (e.g., 2-(salicylimino)-3-hydroxypyridine)